
1,1'-(Phenylphosphoryl)diaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Phenylphosphoryl)diaziridine is a unique chemical compound characterized by a three-membered ring structure containing two nitrogen atoms and a phenylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Phenylphosphoryl)diaziridine typically involves the reaction of phenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 1,1’-(Phenylphosphoryl)diaziridine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Phenylphosphoryl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted diaziridines, amines, and oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1’-(Phenylphosphoryl)diaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neurotropic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1,1’-(Phenylphosphoryl)diaziridine involves its interaction with molecular targets through its reactive nitrogen atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the strained ring structure of the diaziridine .
Vergleich Mit ähnlichen Verbindungen
Aziridines: These compounds also contain a three-membered ring with nitrogen atoms but lack the phenylphosphoryl group.
Diazirines: Similar to diaziridines but with a different ring structure and reactivity.
Phosphorylated Amines: Compounds with similar functional groups but different ring structures
Uniqueness: 1,1’-(Phenylphosphoryl)diaziridine is unique due to its combination of a strained diaziridine ring and a phenylphosphoryl group.
Eigenschaften
CAS-Nummer |
10543-74-5 |
|---|---|
Molekularformel |
C10H13N2OP |
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
1-[aziridin-1-yl(phenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H13N2OP/c13-14(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
XIVAIIVGSJFTNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(C2=CC=CC=C2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


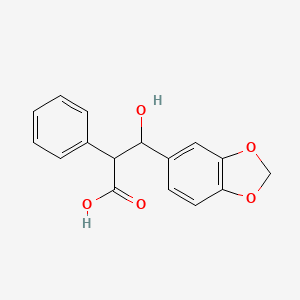
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
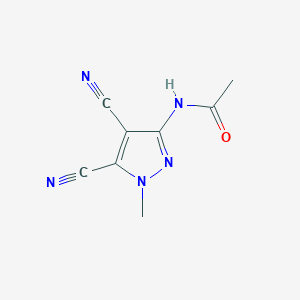
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
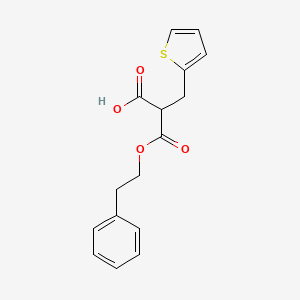

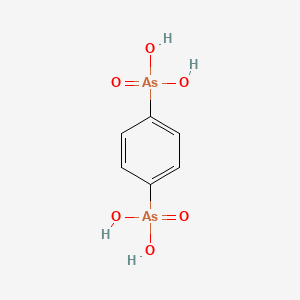
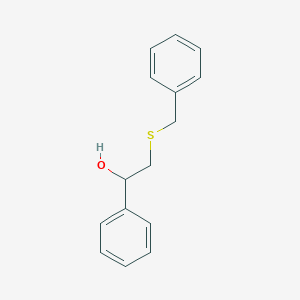
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)

